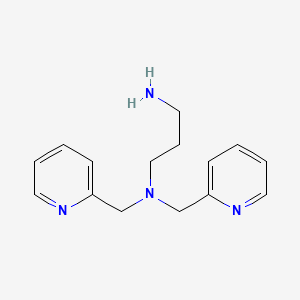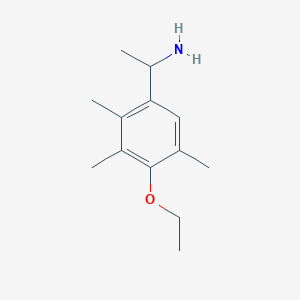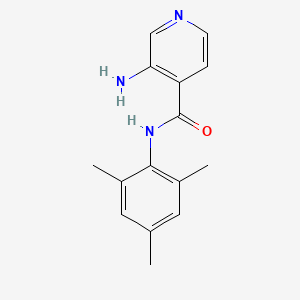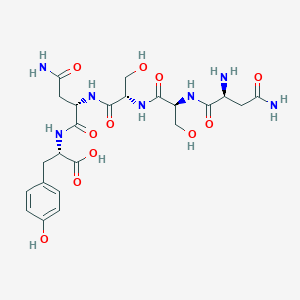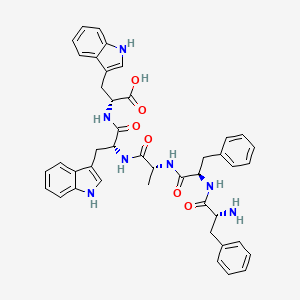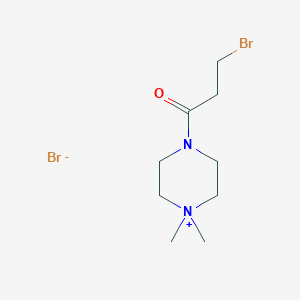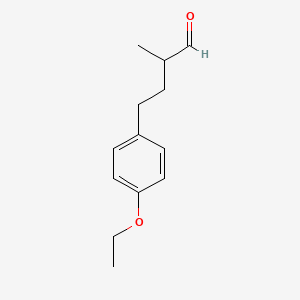
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester is an organic compound that belongs to the family of esters. It is derived from 1,4-cyclohexanedicarboxylic acid and 4-butylphenol. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester typically involves the esterification of 1,4-cyclohexanedicarboxylic acid with 4-butylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,4-cyclohexanedimethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 1,4-cyclohexanedicarboxylic acid and 4-butylphenol, which can then interact with biological molecules. The compound’s effects may be mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Cyclohexanedicarboxylic acid, bis(4-methylphenyl) ester
- 1,4-Cyclohexanedicarboxylic acid, bis(4-ethylphenyl) ester
- 1,4-Cyclohexanedicarboxylic acid, bis(4-propylphenyl) ester
Uniqueness
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester is unique due to the presence of the butyl group, which imparts distinct physicochemical properties. This structural variation can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
300360-33-2 |
|---|---|
Fórmula molecular |
C28H36O4 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
bis(4-butylphenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C28H36O4/c1-3-5-7-21-9-17-25(18-10-21)31-27(29)23-13-15-24(16-14-23)28(30)32-26-19-11-22(12-20-26)8-6-4-2/h9-12,17-20,23-24H,3-8,13-16H2,1-2H3 |
Clave InChI |
RTSNPPUHXORZLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B12578612.png)
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)
![1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12578619.png)
